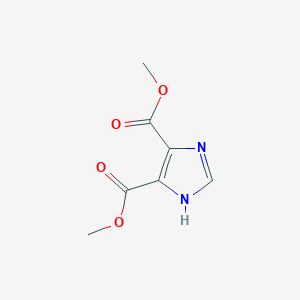
Dimethyl 1H-imidazole-4,5-dicarboxylate
Cat. No. B105194
Key on ui cas rn:
3304-70-9
M. Wt: 184.15 g/mol
InChI Key: CUIWFAXEALIQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587241
Procedure details


Reflux dimethyl 4,5 imidazole dicarboxylate (1.8 g) in THF (tetrahydrofuran) with 2.5 equivalents of LAH lithium aluminum hydride). Neutralize with NH4Cl solution and filter. Concentrate the filtrate under vacumm and extract the product with ethanol. Remove the solvent, filtrate through alumina using a THF solvent to give the title compound.

[Compound]
Name
LAH lithium aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6](OC)=[O:7])=[C:4]([C:10](OC)=[O:11])[N:3]=[CH:2]1>O1CCCC1>[OH:7][CH2:6][C:5]1[N:1]=[CH:2][NH:3][C:4]=1[CH2:10][OH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC(=C1C(=O)OC)C(=O)OC
|
[Compound]
|
Name
|
LAH lithium aluminum hydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Neutralize with NH4Cl solution and filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under vacumm
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the product with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvent, filtrate through alumina using a THF solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1N=CNC1CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
